Ald-Ph-PEG6-t-butyl ester

Catalog No.
S517919
CAS No.
2055013-49-3
M.F
C27H43NO10
M. Wt
541.64
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ald-Ph-PEG6-t-butyl ester

CAS Number

2055013-49-3

Product Name

Ald-Ph-PEG6-t-butyl ester

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

Molecular Formula

C27H43NO10

Molecular Weight

541.64

InChI

InChI=1S/C27H43NO10/c1-27(2,3)38-25(30)8-10-32-12-14-34-16-18-36-20-21-37-19-17-35-15-13-33-11-9-28-26(31)24-6-4-23(22-29)5-7-24/h4-7,22H,8-21H2,1-3H3,(H,28,31)

InChI Key

DODVDQNRIUQKOP-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCNC(=O)C1=CC=C(C=C1)C=O

Solubility

Soluble in DMSO

Synonyms

Ald-Ph-PEG6-t-butyl ester

Description

The exact mass of the compound Ald-Ph-PEG6-t-butyl ester is 541.2887 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Bioconjugation and PEGylation

Ald-Ph-PEG6-t-butyl ester is a valuable tool for bioconjugation, the process of linking molecules like proteins, peptides, and oligonucleotides with other molecules [1]. It achieves this through its reactive functionality:

  • Aldehyde (Ald) group: This group readily reacts with aminooxy-containing molecules to form a stable covalent bond [1, 2].
  • Polyethylene glycol (PEG) spacer: The PEG chain, denoted by PEG6, introduces hydrophilicity to the molecule. This enhances the water solubility of the conjugate, improving its circulation within biological systems [1].

Source

1: , 2:

PROTAC Development

Ald-Ph-PEG6-t-butyl ester serves as a key building block in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) [3]. PROTACs are a novel class of drugs designed to degrade unwanted proteins within cells. The Ald-Ph-PEG6-t-butyl ester acts as a linker molecule within a PROTAC, connecting:

  • Ligand: A molecule that binds specifically to the protein targeted for degradation.
  • E3 ubiquitin ligase recruiter: A molecule that recruits the cell's natural protein degradation machinery to the target protein.

The PEG spacer in Ald-Ph-PEG6-t-butyl ester offers several advantages in PROTAC development:

  • Enhances solubility and potency of the PROTAC molecule.
  • Provides optimal spacing between the ligand and E3 ligase recruiter for effective protein degradation.

Source

3:

Ald-Ph-PEG6-t-butyl ester is a specialized chemical compound characterized by its unique structure, which includes an aldehyde group and a t-butyl ester group. Its molecular formula is C27H43NO10C_{27}H_{43}NO_{10} and it has a molecular weight of approximately 541.63 g/mol. This compound is particularly notable for its utility in bioconjugation, a process that involves linking biomolecules such as proteins and peptides to other chemical entities. The presence of the polyethylene glycol (PEG) spacer enhances the solubility of the compound in aqueous environments, making it suitable for various biological applications .

Ald-Ph-PEG6-t-butyl ester serves as a linker molecule in proteomic research. The aldehyde or ketone group (after deprotection) can be used to form covalent bonds with amine groups present on biomolecules like proteins. The PEG spacer enhances water solubility of the conjugated biomolecule, aiding in purification and analysis [].

  • Exercise caution when handling, wear appropriate personal protective equipment (PPE).
  • Follow proper laboratory waste disposal procedures.

  • Deprotection Reaction: The t-butyl ester can be hydrolyzed under acidic conditions to yield the corresponding free acid. For example:
    RCOOC(CH3)3+CH3COOHRCOOH+CH3COOC(CH3)3R-CO-O-C(CH_3)_3+CH_3COOH\rightarrow R-CO-OH+CH_3COO-C(CH_3)_3
    where RR represents the Ald-Ph-PEG6 moiety.
  • Covalent Bond Formation: The aldehyde group can react with hydrazide and aminooxy groups to form stable covalent bonds, which is crucial for bioconjugation applications .

Ald-Ph-PEG6-t-butyl ester exhibits significant biological activity primarily due to its ability to facilitate the formation of Proteolysis-Targeting Chimeras (PROTACs). These are innovative therapeutic agents designed to selectively degrade specific unwanted proteins within cells. The PEG spacer not only enhances solubility but also improves the pharmacokinetic properties of the resulting conjugates, making them more effective in biological systems .

The synthesis of Ald-Ph-PEG6-t-butyl ester typically involves the following steps:

  • Formation of Aldehyde Functionality: The initial step usually involves introducing the aldehyde group into a suitable precursor.
  • Esterification: The t-butyl ester is formed through a reaction with a carboxylic acid derivative.
  • Incorporation of PEG: The PEG chain is then linked to the aldehyde, often through coupling reactions that ensure high purity and yield.

Custom synthesis options are available from various suppliers, allowing for modifications based on specific research needs .

Ald-Ph-PEG6-t-butyl ester has diverse applications in:

  • Bioconjugation: Used extensively for linking proteins, peptides, and oligonucleotides in research and therapeutic contexts.
  • Drug Development: Particularly in the development of PROTACs for targeted protein degradation.
  • Diagnostics: Employed in assays that require stable conjugates for detection purposes .

Studies on Ald-Ph-PEG6-t-butyl ester have revealed its ability to interact effectively with various biomolecules due to its reactive aldehyde group. This reactivity allows it to form stable conjugates with amine-containing molecules, which is essential for creating functional bioconjugates used in therapeutic and diagnostic applications. The hydrophilic nature of the PEG spacer further enhances these interactions by improving solubility and stability in biological environments .

Ald-Ph-PEG6-t-butyl ester can be compared with several similar compounds that also incorporate PEG linkers or aldehyde functionalities. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
Ald-Ph-PEG2-t-butyl esterShorter PEG chain (PEG2)More suited for smaller biomolecules
Ald-Ph-PEG4-t-butyl esterIntermediate PEG chain (PEG4)Balances solubility and reactivity
PEG-AldehydeNo t-butyl protection; simpler structureDirectly reactive without deprotection step

Ald-Ph-PEG6-t-butyl ester stands out due to its longer PEG chain, which significantly enhances solubility and stability compared to its shorter counterparts while still maintaining effective reactivity for bioconjugation .

Purity

>95% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.6

Exact Mass

541.2887

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2024-04-14
1: Sano K, Nakajima T, Miyazaki K, Ohuchi Y, Ikegami T, Choyke PL, Kobayashi H. Short PEG-linkers improve the performance of targeted, activatable monoclonal antibody-indocyanine green optical imaging probes. Bioconjug Chem. 2013 May 15;24(5):811-6. doi: 10.1021/bc400050k. Epub 2013 May 3. PubMed PMID: 23600922; PubMed Central PMCID: PMC3674550.
2: Harrison E, Coulter JA, Dixon D. Gold nanoparticle surface functionalization: mixed monolayer versus hetero bifunctional peg linker. Nanomedicine (Lond). 2016 Apr;11(7):851-65. Review. PubMed PMID: 27021417.
3: Augusto MT, Hollmann A, Porotto M, Moscona A, Santos NC. Antiviral Lipopeptide-Cell Membrane Interaction Is Influenced by PEG Linker Length. Molecules. 2017 Jul 15;22(7). pii: E1190. doi: 10.3390/molecules22071190. PubMed PMID: 28714870; PubMed Central PMCID: PMC5776016.
4: Tuma R, Russell M, Rosendahl M, Thomas GJ Jr. Solution conformation of the extracellular domain of the human tumor necrosis factor receptor probed by Raman and UV-resonance Raman spectroscopy: structural effects of an engineered PEG linker. Biochemistry. 1995 Nov 21;34(46):15150-6. PubMed PMID: 7578129.
5: Kanazaki K, Sano K, Makino A, Yamauchi F, Takahashi A, Homma T, Ono M, Saji H. Feasibility of poly(ethylene glycol) derivatives as diagnostic drug carriers for tumor imaging. J Control Release. 2016 Mar 28;226:115-23. doi:10.1016/j.jconrel.2016.02.017. Epub 2016 Feb 8. PubMed PMID: 26869546.

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